1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound is known for its solid physical state and is typically stored at room temperature .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4-bromobenzyl cyanide with cyclopentylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetone, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
1-(4-Iodophenyl)cyclopentan-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and binding properties, which can differ significantly from those of its analogs .
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWFLSBTKRNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172462-36-0 |
Source
|
Record name | 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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